molecular formula C12H16ClN3 B14864398 4-Hydrazinyl-2,6,7-trimethylquinoline hydrochloride

4-Hydrazinyl-2,6,7-trimethylquinoline hydrochloride

Cat. No.: B14864398
M. Wt: 237.73 g/mol
InChI Key: GQOYOKFWKRJIML-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-2,6,7-trimethylquinoline hydrochloride typically involves the reaction of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve additional purification steps, such as recrystallization or chromatography, to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-2,6,7-trimethylquinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: It can participate in substitution reactions where the hydrazinyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized quinoline compounds.

Scientific Research Applications

4-Hydrazinyl-2,6,7-trimethylquinoline hydrochloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-2,6,7-trimethylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects by binding to and inhibiting certain enzymes or receptors. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydrazinyl-2,6,7-trimethylquinoline hydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H16ClN3

Molecular Weight

237.73 g/mol

IUPAC Name

(2,6,7-trimethylquinolin-4-yl)hydrazine;hydrochloride

InChI

InChI=1S/C12H15N3.ClH/c1-7-4-10-11(5-8(7)2)14-9(3)6-12(10)15-13;/h4-6H,13H2,1-3H3,(H,14,15);1H

InChI Key

GQOYOKFWKRJIML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1C)C)NN.Cl

Origin of Product

United States

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